molecular formula C15H17NO2 B11871612 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane] CAS No. 1352305-19-1

1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]

Cat. No.: B11871612
CAS No.: 1352305-19-1
M. Wt: 243.30 g/mol
InChI Key: STKSPGYNFRHKKZ-UHFFFAOYSA-N
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Description

1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] is a heterocyclic compound with a unique spiro structureThe compound has a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] typically involves the reaction of carbazole derivatives with dioxane under specific conditions. One common method includes the hydrogenation of tetrahydrocarbazole in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out in an alcohol or ester solvent at temperatures ranging from room temperature to 80°C .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production involves standard organic synthesis techniques and purification processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the spiro structure and exhibit unique chemical properties .

Scientific Research Applications

1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing, and it is believed to exert its effects through modulation of enzyme activities and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxane] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-5-13-11(4-1)12-10-15(7-6-14(12)16-13)17-8-3-9-18-15/h1-2,4-5,16H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKSPGYNFRHKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCC3=C(C2)C4=CC=CC=C4N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857441
Record name 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352305-19-1
Record name 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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